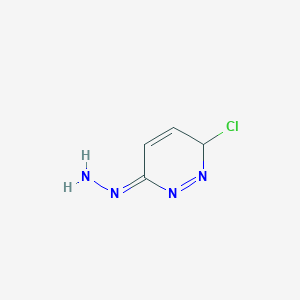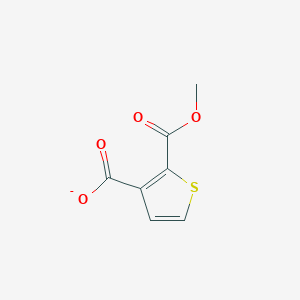
Beclin1-Bcl-2 interaction inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beclin1-Bcl-2 interaction inhibitor 1 is a compound that disrupts the interaction between Beclin 1 and Bcl-2 proteins. This interaction is crucial in the regulation of autophagy, a cellular degradation process that maintains cellular homeostasis by removing damaged organelles and proteins. By inhibiting this interaction, this compound can modulate autophagy, making it a valuable tool in scientific research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Beclin1-Bcl-2 interaction inhibitor 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Beclin1-Bcl-2 interaction inhibitor 1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation and yield .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield new compounds with different functional groups .
Applications De Recherche Scientifique
Beclin1-Bcl-2 interaction inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of autophagy and the role of Beclin 1 and Bcl-2 in cellular processes.
Biology: Helps in understanding the regulation of autophagy and its implications in various biological processes such as cell survival, differentiation, and response to stress.
Medicine: Potential therapeutic applications in treating diseases associated with dysregulated autophagy, such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: Used in the development of new drugs and therapeutic agents targeting autophagy-related pathways
Mécanisme D'action
Beclin1-Bcl-2 interaction inhibitor 1 exerts its effects by binding to the hydrophobic groove of Bcl-2, preventing its interaction with Beclin 1. This disruption allows Beclin 1 to assemble the pre-autophagosomal structure, leading to the activation of autophagy. The molecular targets involved include the BH3 domain of Beclin 1 and the hydrophobic groove of Bcl-2 .
Comparaison Avec Des Composés Similaires
Similar Compounds
ABT-737: A small molecule that inhibits Bcl-2 and Bcl-xL, promoting apoptosis.
Navitoclax: Another Bcl-2 inhibitor with similar properties to ABT-737.
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia
Uniqueness
Beclin1-Bcl-2 interaction inhibitor 1 is unique in its ability to specifically disrupt the Beclin 1-Bcl-2 interaction, thereby modulating autophagy without inducing apoptosis. This selective inhibition makes it a valuable tool for studying autophagy and developing targeted therapies .
Propriétés
Formule moléculaire |
C27H26BrN3O3 |
|---|---|
Poids moléculaire |
520.4 g/mol |
Nom IUPAC |
propan-2-yl N-[4-[(5S)-1-(4-bromobenzoyl)-5-methyl-5-phenyl-4H-pyrazol-3-yl]phenyl]carbamate |
InChI |
InChI=1S/C27H26BrN3O3/c1-18(2)34-26(33)29-23-15-11-19(12-16-23)24-17-27(3,21-7-5-4-6-8-21)31(30-24)25(32)20-9-13-22(28)14-10-20/h4-16,18H,17H2,1-3H3,(H,29,33)/t27-/m0/s1 |
Clé InChI |
CFSCBGUTIWEQBY-MHZLTWQESA-N |
SMILES isomérique |
CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN([C@](C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
SMILES canonique |
CC(C)OC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)(C)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


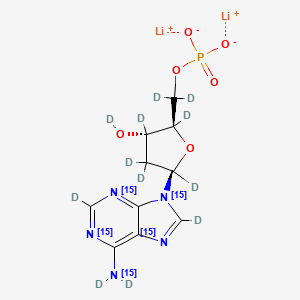
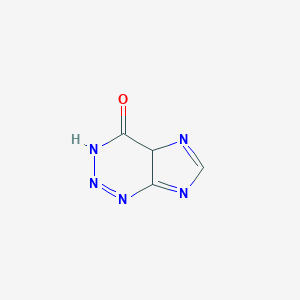
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)
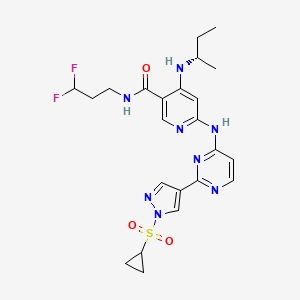
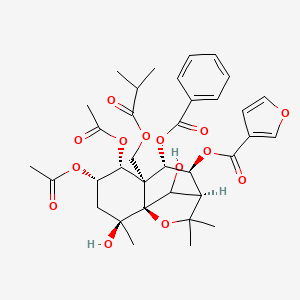
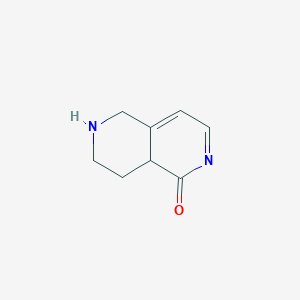
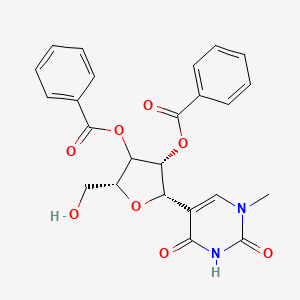

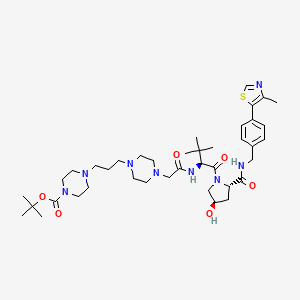
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
